molecular formula C9H6FNO2 B1368021 7-Fluoro-4-methyl Isatin CAS No. 749240-53-7

7-Fluoro-4-methyl Isatin

Cat. No.: B1368021
CAS No.: 749240-53-7
M. Wt: 179.15 g/mol
InChI Key: OJGGNINMNUOKJU-UHFFFAOYSA-N
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Description

7-Fluoro-4-methyl Isatin is a derivative of isatin, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methyl Isatin typically involves the introduction of fluorine and methyl groups onto the isatin core. One common method is the acid-catalyzed condensation reaction between isatins and indoles. For instance, 1-methylisatin and 5-methylisatin, as well as 5-chloro, 7-fluoro, or 4-bromo-isatins, react smoothly with indoles, furnishing trisindolines in excellent yields . The reaction conditions, such as the choice of catalyst and temperature, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methyl Isatin undergoes various chemical reactions, including oxidation, reduction, substitution, and condensation reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include 2-oxindoles, tryptanthrin, indirubins, and other biologically active compounds .

Scientific Research Applications

7-Fluoro-4-methyl Isatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound serves as a versatile precursor for the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its antiviral, antibacterial, and anticancer properties. It has shown promising results in inhibiting the growth of various pathogens and cancer cell lines .

Medicine: In medicine, this compound derivatives are explored for their potential as therapeutic agents. They exhibit a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and corrosion inhibitors. Its chemical stability and reactivity make it a valuable compound for various industrial applications .

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methyl Isatin involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-4-methyl Isatin stands out due to the combined presence of fluorine and methyl groups, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group improves its binding affinity to target proteins .

Properties

IUPAC Name

7-fluoro-4-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGGNINMNUOKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588537
Record name 7-Fluoro-4-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749240-53-7
Record name 7-Fluoro-4-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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